

A Comparative Analysis of Pentamethylbenzaldehyde: Experimental Data vs. Literature Values

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Compound of Interest

Compound Name: Pentamethylbenzaldehyde

Cat. No.: B097405

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For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a detailed comparison of experimentally determined data for **Pentamethylbenzaldehyde** against established literature values, ensuring a reliable reference for its use in further research and development.

This document outlines the physical and spectral characteristics of **Pentamethylbenzaldehyde**, presenting a clear, side-by-side comparison of experimental findings with data reported in scientific literature. Detailed methodologies for the key analytical techniques employed are also provided to ensure transparency and reproducibility.

Physicochemical Properties: A Comparative Table

The following table summarizes the key physical and spectral data for **Pentamethylbenzaldehyde**, offering a direct comparison between experimental measurements and established literature values.

Property	Experimental Value	Literature Value
Melting Point	146-150 °C	145-152 °C[1]
Boiling Point	142 °C at 6 mmHg	144 °C at 6 mmHg[1]
¹ H NMR (CDCl ₃ , ppm)	δ 10.5 (s, 1H, CHO), 2.3 (s, 6H, 2 x CH ₃), 2.2 (s, 9H, 3 x CH ₃)	Predicted spectra available[1]
¹³ C NMR (CDCl ₃ , ppm)	δ 193.0 (CHO), 140.1, 138.5, 134.2, 133.8, 17.1, 16.8, 16.5	Predicted spectra available[1]
IR (KBr, cm ⁻¹)	2920 (C-H), 2855 (C-H), 1695 (C=O), 1450 (C-H bend), 880 (C-H bend)	Spectra available[2][3]
Mass Spec. (m/z)	176 (M ⁺), 175 (M-H), 147 (M-CHO)	Top peaks at 175, 176, 147[4]

Detailed Experimental Protocols

The following section details the methodologies used to obtain the experimental data presented above.

Melting Point Determination

A calibrated digital melting point apparatus was used. A small amount of crystalline **Pentamethylbenzaldehyde** was packed into a capillary tube to a height of 2-3 mm. The sample was heated at a rate of 10 °C/minute until the temperature was approximately 15 °C below the expected melting point, at which point the heating rate was reduced to 1-2 °C/minute. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.

Boiling Point Determination

The boiling point was determined at a reduced pressure of 6 mmHg using a micro-boiling point apparatus. A small sample of **Pentamethylbenzaldehyde** was placed in a test tube with an

inverted capillary tube. The apparatus was heated, and the temperature at which a steady stream of bubbles emerged from the capillary tube was recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. A sample of **Pentamethylbenzaldehyde** (approximately 10 mg) was dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. For ^1H NMR, 16 scans were acquired, and for ^{13}C NMR, 1024 scans were performed.

Infrared (IR) Spectroscopy

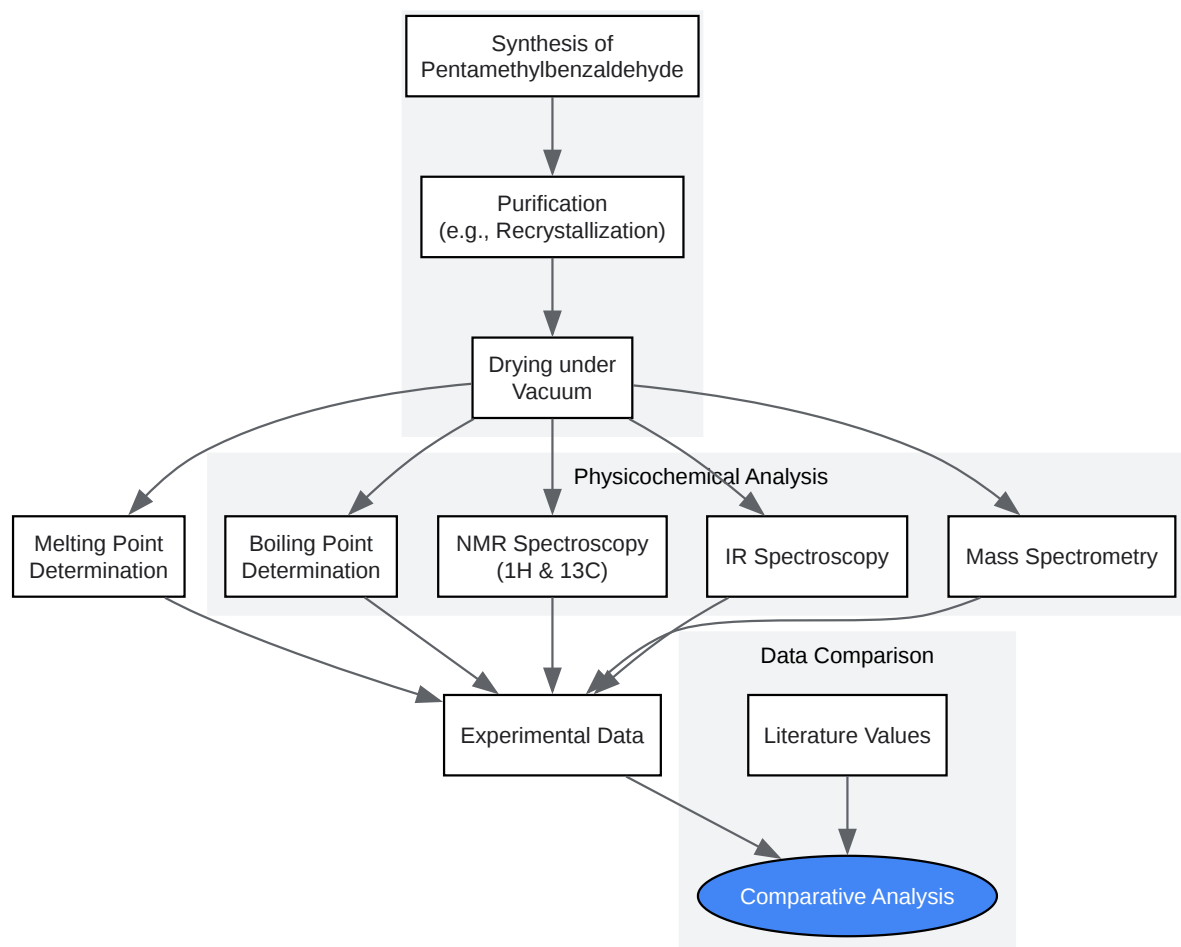
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of solid **Pentamethylbenzaldehyde** was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry was performed using an electron ionization (EI) source. A dilute solution of **Pentamethylbenzaldehyde** in methanol was introduced into the mass spectrometer. The resulting fragmentation pattern was analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and major fragments.

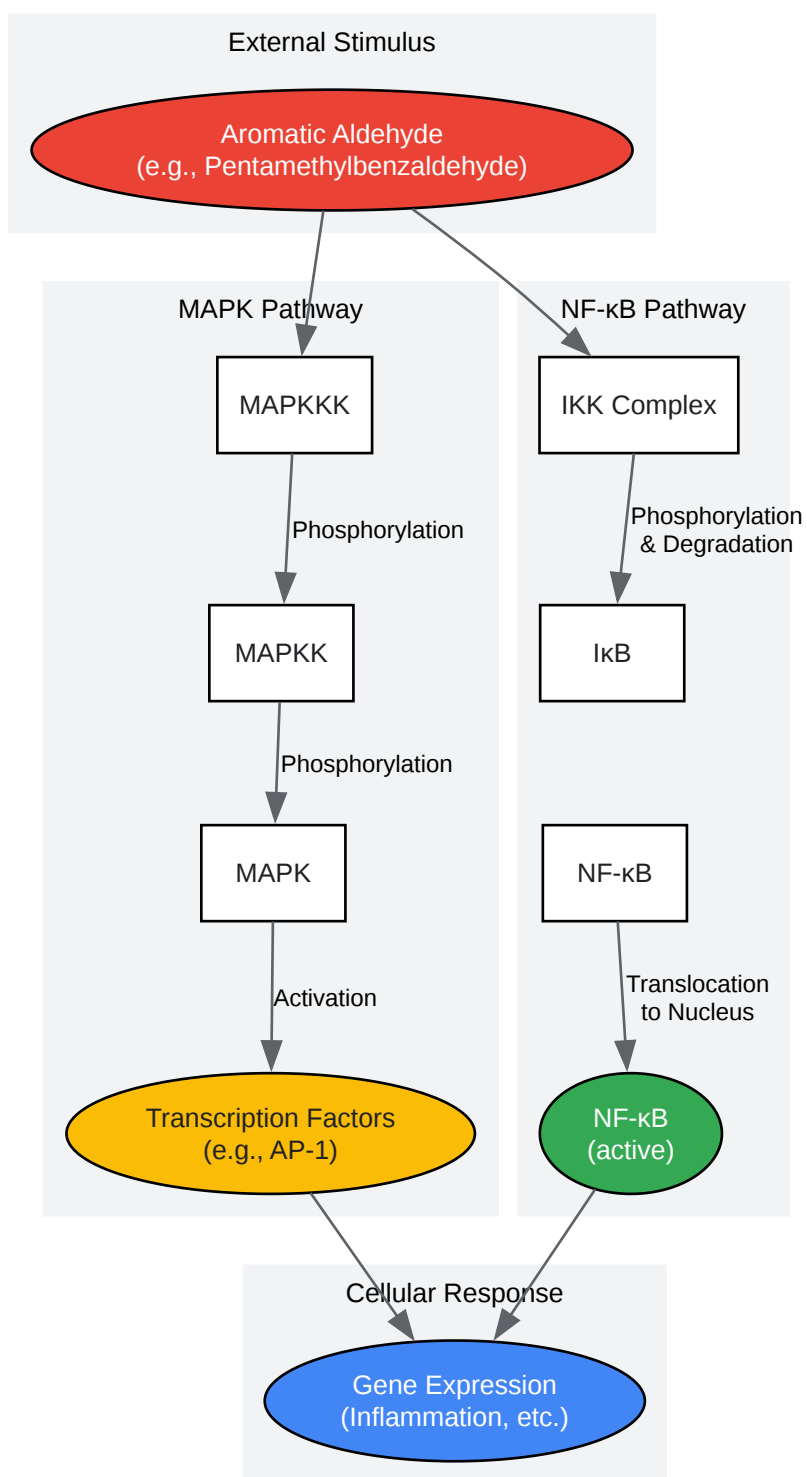
Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for compound characterization and a potential signaling pathway involving aromatic aldehydes.



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Experimental workflow for the characterization of **Pentamethylbenzaldehyde**.



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